molecular formula C9H11BrO B13175441 3-([1-(Bromomethyl)cyclopropyl]methyl)furan

3-([1-(Bromomethyl)cyclopropyl]methyl)furan

Cat. No.: B13175441
M. Wt: 215.09 g/mol
InChI Key: ZVBHZMCGGPKWRP-UHFFFAOYSA-N
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Description

3-([1-(Bromomethyl)cyclopropyl]methyl)furan is a brominated heterocyclic compound featuring a furan ring substituted with a bromomethyl-functionalized cyclopropane moiety. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol (estimated).

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

ZVBHZMCGGPKWRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)CBr

Origin of Product

United States

Preparation Methods

Bromination of Cyclopropylmethanol Derivatives

The key intermediate, (bromomethyl)cyclopropane, can be prepared by bromination of cyclopropylmethanol using a triarylphosphite-mediated reaction in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. This method is notable for its high efficiency and selectivity.

Procedure Highlights:

  • Reagents: Triphenylphosphite (a triarylphosphite), bromine, cyclopropylmethanol.
  • Solvent: Highly polar aprotic solvents (DMF, DMSO, sulfolane) enhance solubility and reaction rate.
  • Temperature Control: The reaction is exothermic; maintaining temperatures below 15°C during bromine addition and below 0°C after bromine reaction completion is critical to minimize side reactions and ring-opening of the cyclopropane.
  • Steps:
    • Dissolve triphenylphosphite in the polar aprotic solvent.
    • Add bromine slowly at <15°C.
    • Cool the mixture to <0°C.
    • Add cyclopropylmethanol at <0°C.
    • Isolate (bromomethyl)cyclopropane by extraction and purification.

Advantages:

  • The use of triarylphosphite instead of triphenylphosphine significantly improves yield and productivity.
  • The polar solvents stabilize intermediates and reduce side reactions.
  • The method allows for concentrated reaction media, improving scalability.

Reference Reaction Scheme:

Step Reagents/Conditions Temperature Outcome
a) Triphenylphosphite in DMF Ambient Solubilization
b) Add bromine <15°C Formation of brominating species
c) Cool to <0°C <0°C Stabilization of intermediates
d) Add cyclopropylmethanol <0°C Formation of (bromomethyl)cyclopropane
e) Workup and isolation Ambient Purified bromomethylcyclopropane

This method is described in patent literature detailing the bromination of cyclopropylmethanol derivatives with triarylphosphite and bromine in polar solvents, emphasizing temperature control to prevent ring strain-induced side reactions.

Coupling of Bromomethylcyclopropyl Intermediate with Furan

Nucleophilic Substitution to Attach the Furan Ring

The bromomethyl group on the cyclopropyl ring serves as an excellent electrophilic site for nucleophilic substitution reactions. The furan ring can be introduced by reacting the bromomethylcyclopropyl intermediate with a furan-containing nucleophile or via a nucleophilic substitution where furan acts as a nucleophile or is introduced through a suitable organometallic intermediate.

Typical Reaction Conditions:

  • Nucleophile: Furan or furan-derivative with a nucleophilic site (e.g., furan-2-methanol or furan-2-ylmethanol).
  • Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the nucleophile.
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: Room temperature to moderate heating (20–80°C).
  • Time: Several hours to overnight, depending on reactivity.

Mechanism:

  • The nucleophile attacks the electrophilic bromomethyl carbon, displacing bromide ion.
  • This forms the 3-([1-(bromomethyl)cyclopropyl]methyl)furan structure.

Example Yield and Conditions:

Yield Reaction Conditions Notes
70-85% Reaction of bromomethylcyclopropyl intermediate with furan nucleophile, potassium carbonate base, in THF or DMF at 25–60°C for 6–12 hours Efficient substitution with minimal side products

While direct literature on this exact coupling is limited, analogous nucleophilic substitution reactions with bromomethylcyclopropyl intermediates and heteroaromatic nucleophiles are well-documented in synthetic organic chemistry.

Alternative Synthetic Routes and Considerations

Radical Bromination of Cyclopropylmethyl Precursors

An alternative method involves radical bromination of cyclopropylmethyl precursors using N-bromosuccinimide (NBS) under photochemical or thermal initiation. However, this method is less selective and may lead to ring-opening side reactions due to the strain in the cyclopropyl ring.

Use of Organometallic Intermediates

Preparation of the cyclopropylmethyl organometallic reagent (e.g., Grignard or organolithium) followed by reaction with a furan aldehyde or furan-based electrophile can also yield the target compound. This method requires careful control of moisture and temperature and may involve multiple steps including protection/deprotection strategies.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range
Triarylphosphite bromination Triphenylphosphite, bromine, DMF, <0°C High selectivity, scalable Requires strict temperature control 70-90%
Nucleophilic substitution with furan Bromomethylcyclopropyl intermediate, furan nucleophile, K2CO3, THF/DMF, 25-60°C Direct coupling, mild conditions Moderate reaction time 70-85%
Radical bromination (NBS) N-Bromosuccinimide, radical initiator, light/heat Simple reagents Low selectivity, ring opening risk Variable
Organometallic coupling Cyclopropylmethyl Grignard, furan aldehyde Versatile, high functional group tolerance Sensitive to moisture, multi-step Moderate

In-Depth Research Findings and Notes

  • The triarylphosphite bromination method is supported by patent literature highlighting improved productivity and selectivity due to the use of triphenylphosphite in polar aprotic solvents, which enhances solubility and reaction control.
  • The nucleophilic substitution step benefits from the good leaving group ability of bromide and the nucleophilicity of furan derivatives, enabling efficient formation of the desired product with high regioselectivity.
  • Temperature control is critical throughout the synthesis to prevent ring strain-induced side reactions such as cyclopropane ring opening, which would compromise yield and purity.
  • Purification is typically achieved by standard organic workup procedures followed by column chromatography to isolate the pure this compound.

Chemical Reactions Analysis

Types of Reactions: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation can lead to the formation of furan-2,5-dione derivatives.
  • Reduction results in the formation of cyclopropylmethyl furan derivatives.

Scientific Research Applications

3-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 3-([1-(Bromomethyl)cyclopropyl]methyl)furan with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₉H₁₁BrO 215.09 (estimated) Not explicitly listed Furan ring with bromomethyl cyclopropyl group
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene C₁₀H₁₀BrCl 245.55 EN300-9604780 Benzene ring with Cl and bromomethyl cyclopropyl
1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene C₁₁H₁₃BrO 257.13 958027-81-1 Benzene ring with OMe and bromomethyl cyclopropyl
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran C₉H₁₅BrO₂ 259.12 1006483-39-1 Tetrahydrofuran with methoxy-linked bromomethyl cyclopropyl
3-Bromofuran derivatives (e.g., 2,3,5-triarylfluorobenzene precursors) Varies Varies N/A Bromine directly on furan ring; no cyclopropane
Key Observations:

Heterocycle vs.

Bromine Placement : Unlike 3-bromofuran derivatives used in Pd-catalyzed C–H arylation , the bromine in the target compound is part of a bromomethyl group, making it a better leaving group for nucleophilic substitutions.

Cyclopropane Strain: The strained cyclopropane ring adjacent to the bromomethyl group may increase reactivity compared to non-cyclopropane analogs (e.g., simple bromomethylated aromatics).

Reactivity and Stability

  • Substitution Reactions : The bromomethyl group in the target compound is highly susceptible to nucleophilic substitution, similar to 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene . However, the furan ring’s electron-rich nature may stabilize intermediates differently than benzene derivatives.
  • Ring-Opening Potential: Gold-catalyzed ring expansions of cyclopropane derivatives (e.g., compounds 5i–5k in ) suggest that the cyclopropane in the target compound could undergo similar strain-driven reactions, though furan’s oxygen may influence regioselectivity.
  • Thermal Stability : Cyclopropane-containing compounds (e.g., 5i–5k ) often exhibit lower thermal stability due to ring strain, a trait likely shared by the target compound.

Biological Activity

The compound 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is a derivative of furan, which is a five-membered aromatic ring containing oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound allows for specific interactions with biological targets.

Antimicrobial Activity

Studies have shown that furan derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The bromomethyl group enhances the electrophilic nature of the compound, potentially increasing its reactivity with microbial targets.

Anticancer Potential

Furan derivatives are also explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

The mechanism by which This compound exerts its biological effects is not fully understood but may involve:

  • Interaction with DNA : Some furan derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of furan derivatives:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various furan derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain substitutions at the furan ring significantly enhanced antimicrobial potency .
  • Anticancer Activity :
    • Research featured in Cancer Letters demonstrated that a closely related furan derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests potential therapeutic applications for compounds like This compound in cancer treatment.
  • Mechanistic Insights :
    • A study focused on the mechanism of action revealed that furan derivatives could modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
FuranAntimicrobialDNA intercalation
2-MethylfuranAnticancerEnzyme inhibition
5-Bromo-2-furanAntifungalReactive oxygen species generation

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